molecular formula C16H15N3S B5784608 N-(3,4-dimethylphenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine

N-(3,4-dimethylphenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine

Cat. No. B5784608
M. Wt: 281.4 g/mol
InChI Key: XLPGLESRLBSAEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine, also known as DMPT, is a synthetic compound with a thiazole ring structure. DMPT has gained significant attention in scientific research due to its potential applications in various fields, including agriculture, aquaculture, and medicine.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine is not fully understood, but it is believed to involve the activation of the adenosine monophosphate-activated protein kinase (AMPK) pathway. AMPK is a key regulator of cellular energy homeostasis, and its activation has been shown to improve metabolic function and reduce inflammation. N-(3,4-dimethylphenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine has also been shown to modulate the expression of various genes involved in energy metabolism and immune response.
Biochemical and Physiological Effects
N-(3,4-dimethylphenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine has been shown to have various biochemical and physiological effects, including increased feed intake, improved growth performance, enhanced immune response, and reduced inflammation. N-(3,4-dimethylphenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine has also been shown to modulate the gut microbiota, leading to improved gut health and nutrient absorption.

Advantages and Limitations for Lab Experiments

N-(3,4-dimethylphenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine has several advantages for lab experiments, including its ease of synthesis, low cost, and broad range of potential applications. However, N-(3,4-dimethylphenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine has some limitations, including its potential toxicity at high doses and the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on N-(3,4-dimethylphenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine, including its potential use as a therapeutic agent in various diseases, its application in animal production to reduce the use of antibiotics, and its potential use in environmental remediation. Further research is needed to fully understand the mechanism of action and potential side effects of N-(3,4-dimethylphenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine, as well as its potential applications in various fields of scientific research.

Synthesis Methods

N-(3,4-dimethylphenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine can be synthesized through a multi-step process, starting with the reaction of 3,4-dimethylphenylamine and 2-bromopyridine to form 3,4-dimethylphenyl-2-pyridinylamine. This intermediate is then reacted with thioacetamide to yield N-(3,4-dimethylphenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine. The overall yield of N-(3,4-dimethylphenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine synthesis is approximately 50%, and the purity of the compound can be increased through recrystallization.

Scientific Research Applications

N-(3,4-dimethylphenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine has been extensively studied in various fields of scientific research. In agriculture, N-(3,4-dimethylphenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine has been shown to improve the growth performance and feed utilization of various livestock species, including pigs, chickens, and fish. N-(3,4-dimethylphenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine has also been demonstrated to enhance the immune response and disease resistance of aquatic animals, making it a potential alternative to antibiotics in aquaculture.
In medicine, N-(3,4-dimethylphenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine has been investigated for its potential anti-inflammatory and anti-cancer properties. N-(3,4-dimethylphenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine has been shown to inhibit the production of pro-inflammatory cytokines and induce apoptosis in cancer cells, suggesting its potential use as a therapeutic agent in the treatment of inflammatory and cancerous diseases.

properties

IUPAC Name

N-(3,4-dimethylphenyl)-4-pyridin-2-yl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3S/c1-11-6-7-13(9-12(11)2)18-16-19-15(10-20-16)14-5-3-4-8-17-14/h3-10H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLPGLESRLBSAEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=CS2)C3=CC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-4-(pyridin-2-yl)-1,3-thiazol-2-amine

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